6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile
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Overview
Description
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile is a chemical compound with the molecular formula C8H3F3N4 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyrimidine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials . TheScientific Research Applications
Synthetic Methodologies and Photophysical Studies
One area of research focuses on the synthesis of novel fluorophores based on the imidazo[1,5-a]pyrimidine skeleton. For instance, Fedotov et al. (2022) detailed the synthesis of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles through Povarov (aza-Diels–Alder) and oxidation reactions. These compounds exhibit positive emission solvatochromism and Aggregation-Induced Emission (AIE), demonstrating their potential in photophysical applications (Fedotov et al., 2022).
Antimicrobial Activities
The antimicrobial potential of imidazo[1,5-a]pyrimidine derivatives has been explored. Prasoona et al. (2020) synthesized novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidines, which displayed potent antimicrobial activity, suggesting these compounds as promising antimicrobial agents (Prasoona et al., 2020).
Antiviral and Enzyme Inhibition Studies
Some studies have also looked into the antiviral potential and enzyme inhibition capabilities of these compounds. For example, Kifli et al. (2004) described the synthesis and antiviral evaluation of novel imidazo[1,2-c]pyrimidine base-modified nucleosides, although they found limited antiviral activity in their series, highlighting the challenges in achieving effective substrate recognition by viral and cellular kinases (Kifli et al., 2004).
Synthesis and Chemical Reactivity
Another aspect of research involves exploring the chemical reactivity and synthetic applications of imidazo[1,5-a]pyrimidine derivatives. Mirallai and Koutentis (2015) developed methods for converting 4-anilinoquinazoline- and 3-aryl-4-imino-3,4-dihydro-quinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles, providing new routes for synthesizing these complex structures (Mirallai & Koutentis, 2015).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, play a vital role in various biological procedures and in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural similarity . This interaction can interfere with the normal functioning of these nucleic acids, leading to potential therapeutic effects .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their interaction with dna and rna .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the administered dose reaches its target site of action .
Result of Action
It is known that pyrimidine derivatives can exert cytostatic effects, leading to cell cycle arrest due to dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile . For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard, indicating that it may pose risks to the respiratory system . Therefore, the environment in which the compound is used or stored can significantly impact its action and stability .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)7-14-5(4-12)6-13-2-1-3-15(6)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRINHTUARGQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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